molecular formula C9H13N3O B15046289 1-(Pyrimidin-5-yl)piperidin-4-ol

1-(Pyrimidin-5-yl)piperidin-4-ol

Cat. No.: B15046289
M. Wt: 179.22 g/mol
InChI Key: KJXWJCXMJDBSGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Pyrimidin-5-yl)piperidin-4-ol is a heterocyclic compound that features a piperidine ring substituted with a pyrimidine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules .

Chemical Reactions Analysis

Types of Reactions

1-(Pyrimidin-5-yl)piperidin-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction could produce various piperidine derivatives .

Scientific Research Applications

1-(Pyrimidin-5-yl)piperidin-4-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Pyrimidin-5-yl)piperidin-4-ol involves its interaction with various molecular targets. It may act by inhibiting specific enzymes or receptors, thereby modulating biochemical pathways. For instance, piperidine derivatives are known to inhibit protein kinases, which play a crucial role in cell signaling and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Pyrimidin-5-yl)piperidin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperidine ring with a pyrimidine moiety makes it a versatile scaffold for drug development and other applications .

Properties

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

1-pyrimidin-5-ylpiperidin-4-ol

InChI

InChI=1S/C9H13N3O/c13-9-1-3-12(4-2-9)8-5-10-7-11-6-8/h5-7,9,13H,1-4H2

InChI Key

KJXWJCXMJDBSGS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1O)C2=CN=CN=C2

Origin of Product

United States

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